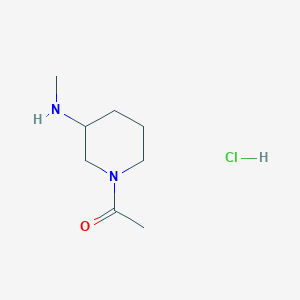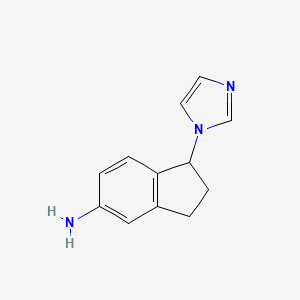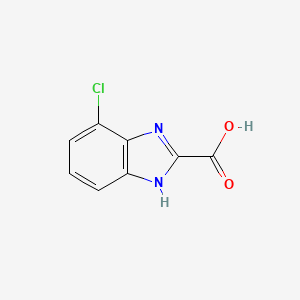
2-(1,4-dimethyl-6-oxopyridin-2-yl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,4-dimethyl-6-oxopyridin-2-yl)-N-methylacetamide is a chemical compound with a unique structure that includes a pyridine ring substituted with methyl groups and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-dimethyl-6-oxopyridin-2-yl)-N-methylacetamide typically involves the reaction of 2,6-dimethylpyridine-3,5-dicarboxylic acid with appropriate reagents to introduce the acetamide group. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction. The process may involve multiple steps, including esterification, amidation, and purification steps to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control the reaction parameters precisely. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(1,4-dimethyl-6-oxopyridin-2-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-(1,4-dimethyl-6-oxopyridin-2-yl)-N-methylacetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study enzyme interactions and inhibition. Its structure may mimic natural substrates or inhibitors, providing insights into biochemical processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industrial applications, the compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1,4-dimethyl-6-oxopyridin-2-yl)-N-methylacetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of the target. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects. The specific molecular targets and pathways involved depend on the application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2,6-dimethyl-3,5-dicarboxypyridine: A related compound with similar structural features but different functional groups.
N-methylacetamide: A simpler compound that shares the acetamide group but lacks the pyridine ring.
1,4-dimethylpyridine: A compound with a similar pyridine ring structure but without the acetamide group.
Uniqueness
2-(1,4-dimethyl-6-oxopyridin-2-yl)-N-methylacetamide is unique due to its combination of a pyridine ring with methyl and acetamide substitutions. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications. Its versatility in undergoing different chemical reactions further enhances its utility in synthetic chemistry and drug development.
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(1,4-dimethyl-6-oxopyridin-2-yl)-N-methylacetamide |
InChI |
InChI=1S/C10H14N2O2/c1-7-4-8(6-9(13)11-2)12(3)10(14)5-7/h4-5H,6H2,1-3H3,(H,11,13) |
InChI Key |
FQHWJGJGRMNNSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=C1)CC(=O)NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-(Pyrazin-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B11903358.png)

![[(4-Methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11903367.png)



![(R)-6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B11903399.png)



